6-Bromo-2-tetralone
Overview
Description
6-Bromo-2-tetralone is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of tetralone, characterized by a bromine atom at the sixth position of the tetralone structure
Scientific Research Applications
6-Bromo-2-tetralone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential antidepressants and antitumor agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
6-Bromo-2-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a biological response, but the specifics of these interactions are currently unknown .
Biochemical Pathways
It has been used in the biotransformation of this compound to 6-bromo-2-tetralol, a key intermediate for the synthesis of potent potassium channel blocker, mk-0499 .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Action Environment
It has been used in an electrochemical bioreactor, suggesting that electrical potential could potentially influence its reactivity .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-tetralone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo reductive bioconversion to 6-bromo-2-tetralol, a key intermediate for the synthesis of potent potassium channel blockers, catalyzed by the enzyme Trichosporon capitatum . This interaction highlights the compound’s potential in biochemical synthesis and its importance in enzymatic reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell . Additionally, its role in the synthesis of potassium channel blockers suggests potential effects on ion channel regulation and cellular signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form reversible hemiketals with oxygen and irreversible oximes with nitrogen, demonstrating its ability to participate in various chemical reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be converted to 6-bromo-2-tetralol over time, which may affect its biochemical properties and interactions . Understanding these temporal effects is essential for its application in research and development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, while higher doses could lead to toxic or adverse effects. For instance, the threshold effects observed in studies indicate that the compound’s impact on cellular function is dose-dependent . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s conversion to 6-bromo-2-tetralol by the enzyme Trichosporon capitatum is an example of its role in metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and function, making it crucial to study its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from commercially available 2-tetralone. The process involves:
- Bromination of 2-tetralone using bromine and a catalyst.
- Purification of the product through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,2-dione.
Reduction: Reduction reactions can convert it to 6-bromo-2-tetralol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: this compound-1,2-dione.
Reduction: 6-Bromo-2-tetralol.
Substitution: Various substituted tetralones depending on the nucleophile used.
Comparison with Similar Compounds
- 6-Methoxy-2-tetralone
- 6-Fluoro-2-tetralone
- 6-Chloro-2-tetralone
Comparison: 6-Bromo-2-tetralone is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its methoxy, fluoro, and chloro analogs, this compound exhibits different reactivity patterns and biological activities. The bromine atom’s size and electronegativity influence its interactions with other molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKDUFPSJWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369939 | |
Record name | 6-Bromo-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-35-1 | |
Record name | 6-Bromo-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to 6-bromo-2-tetralone highlighted in the research?
A1: Two main synthetic approaches are discussed:
- Direct Synthesis: A novel method for synthesizing this compound involves a multi-step process starting with 6-bromo-1-tetralone. This method utilizes hydroboration, dehydration, epoxidation, and epoxide ring-opening reactions to achieve the desired product. This approach is described as high-efficiency, high-yield, and low-cost. []
- Utilization in Spirocycle Synthesis: this compound serves as a valuable starting material in the synthesis of bis-spirocycles and spiroindole derivatives. This synthetic route leverages Fischer indolization, ring-closing metathesis, and Suzuki-Miyaura cross-coupling reactions. []
Q2: Why is this compound a molecule of interest for organic synthesis?
A2: The presence of the bromine atom in the molecule makes it a versatile building block for further chemical modifications. This allows for the introduction of various substituents at the 6-position, leading to the creation of diverse chemical libraries. [] Additionally, the tetralone structure is found in many biologically active compounds, making this compound a useful intermediate in medicinal chemistry research.
Q3: Has the biotransformation of this compound been investigated?
A3: Yes, one study explored the use of an electrochemical bioreactor system for the biotransformation of this compound to 6-bromo-2-tetralol. While the abstract doesn't provide details on the results, it highlights the growing interest in utilizing biotransformation for modifying this compound. []
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